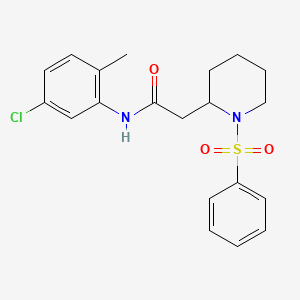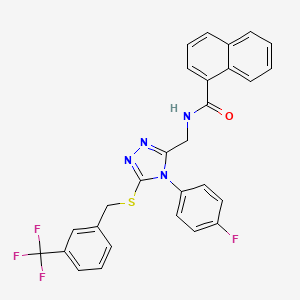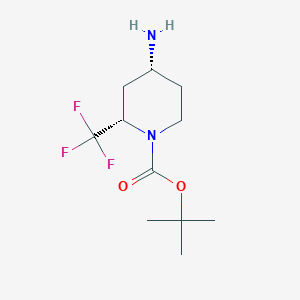
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate, also known as TATPC, is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized using various methods. TATPC has been found to have potential applications in the field of medicinal chemistry, specifically in the development of novel drugs.
作用機序
The mechanism of action of Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate is not fully understood. However, it has been proposed that its inhibitory activity against AChE, BChE, and MAO is due to its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters. This compound has also been reported to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which are indicators of oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression.
実験室実験の利点と制限
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its inhibitory activity against various enzymes makes it a useful tool for studying the regulation of neurotransmitters in the brain. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate. One area of interest is the development of this compound derivatives with improved solubility and selectivity for specific enzymes. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of other neurological disorders, such as stroke and traumatic brain injury. Additionally, the potential use of this compound as a lead compound for the development of novel drugs for the treatment of neurological disorders should be explored.
合成法
The synthesis of Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has been achieved using various methods, including the reaction of 2-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of trifluoroacetic acid (TFA), as well as the reaction of 2-aminopiperidine with tert-butyl 2-(trifluoromethyl)acrylate in the presence of palladium on carbon (Pd/C) catalyst. The yield of this compound obtained from these methods ranges from 60-70%.
科学的研究の応用
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has been found to have potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition has been linked to the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(15)6-8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXRKSZKSSAJU-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


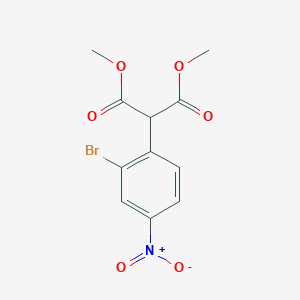
![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)
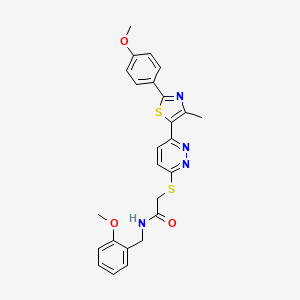
![1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374833.png)
![(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol](/img/structure/B2374837.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)


![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)

